molecular formula C23H18N2O B11563548 N'-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide

Cat. No.: B11563548
M. Wt: 338.4 g/mol
InChI Key: IYQNOXRANJFNFW-BUVRLJJBSA-N
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Description

N’-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an anthracene moiety linked to a benzohydrazide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 3-methylbenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes, leading to cellular dysfunction and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an anthracene moiety with a benzohydrazide group makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-3-methylbenzamide

InChI

InChI=1S/C23H18N2O/c1-16-7-6-10-19(13-16)23(26)25-24-15-22-20-11-4-2-8-17(20)14-18-9-3-5-12-21(18)22/h2-15H,1H3,(H,25,26)/b24-15+

InChI Key

IYQNOXRANJFNFW-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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